molecular formula C11H12N2O3 B5659983 N-ethyl-3-(4-nitrophenyl)acrylamide

N-ethyl-3-(4-nitrophenyl)acrylamide

Cat. No. B5659983
M. Wt: 220.22 g/mol
InChI Key: AHRMWHXLRKSNJE-VMPITWQZSA-N
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Description

Molecular Structure Analysis The molecular structure of N-ethyl-3-(4-nitrophenyl)acrylamide can be analyzed through spectroscopic techniques and computational chemistry methods. These analyses reveal the arrangement of atoms within the molecule and provide insights into its reactivity and interaction with other molecules. The computational approach, including Density Functional Theory (DFT), offers a theoretical perspective on the molecule's electronic structure and reactivity (Tanış, Çankaya, & Yalçın, 2019).

Chemical Reactions and Properties N-ethyl-3-(4-nitrophenyl)acrylamide's chemical reactions and properties can be deduced from its structure and functional groups. Its reactivity descriptors suggest potential interactions with nucleic acid bases and certain receptors, indicating its involvement in various chemical processes. These properties and reactions can be explored through both experimental studies and computational predictions (Tanış, Çankaya, & Yalçın, 2019).

Physical Properties Analysis The physical properties of N-ethyl-3-(4-nitrophenyl)acrylamide, such as solubility, melting point, and boiling point, are crucial for understanding its behavior in different environments and conditions. These properties are typically determined experimentally and can significantly influence the compound's applications and handling.

Chemical Properties Analysis The chemical properties of N-ethyl-3-(4-nitrophenyl)acrylamide, including its reactivity with various chemical agents, stability under different conditions, and potential for forming derivatives or participating in polymerization processes, are key to its utilization in chemical synthesis and material science. Detailed investigations into its reactions, such as with titanium tetrachloride or in the context of copolymerization, provide insights into its versatility and functional applications (Hirotani & Zen, 1994; Thamizharasi, Gnanasundaram, Rao, & Reddy, 1996).

Scientific Research Applications

1. Synthesis and Characterization for Antiproliferative Activity

N-(4-nitrophenyl)acrylamide, closely related to N-ethyl-3-(4-nitrophenyl)acrylamide, has been synthesized and characterized for its potential in biomedical research. Its interactions with nucleic acid bases and certain receptors were investigated, highlighting its application in cancer research. In vitro studies revealed low toxicity on cancer cells, suggesting its potential use in cancer treatment research (Tanış, Çankaya, & Yalçın, 2019).

2. Thermoresponsive Homopolymers

Research on homopolymers, including those similar to N-ethyl-3-(4-nitrophenyl)acrylamide, has led to the development of thermoresponsive materials. These materials can alter their properties in response to changes in temperature, pH, and other stimuli, making them suitable for various scientific applications such as drug delivery systems and responsive surfaces (Jiang, Feng, Lu, & Huang, 2014).

3. Corrosion Inhibitors in Industrial Applications

Acrylamide derivatives have been studied for their role as corrosion inhibitors, particularly in protecting metals like copper in acidic environments. This application is significant in industrial processes, where corrosion can be a major issue (Abu-Rayyan et al., 2022).

4. Polymerization for Kinase Inhibitors

In a study of Wittig–SNAr reactions, derivatives of acrylamides, closely related to N-ethyl-3-(4-nitrophenyl)acrylamide, have been synthesized for use as intermediates in kinase inhibitors. These compounds play a crucial role in the development of therapeutic agents for treating various diseases (Xu et al., 2015).

5. Synthesis of Copolymers for Material Science

4-Nitrophenyl acrylate, closely related to N-ethyl-3-(4-nitrophenyl)acrylamide, has been polymerized and characterized for its potential in material science. The synthesis of copolymers with controlled molecular weights and reactivity ratios opens up possibilities in developing new materials with specific properties (Thamizharasi, Gnanasundaram, Rao, & Reddy, 1996).

properties

IUPAC Name

(E)-N-ethyl-3-(4-nitrophenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O3/c1-2-12-11(14)8-5-9-3-6-10(7-4-9)13(15)16/h3-8H,2H2,1H3,(H,12,14)/b8-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHRMWHXLRKSNJE-VMPITWQZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C=CC1=CC=C(C=C1)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCNC(=O)/C=C/C1=CC=C(C=C1)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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